N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE
Description
N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide (CAS: 681852-25-5) is a synthetic organic compound featuring a rigid adamantane scaffold fused with a pyrrolidinyl-ketone moiety and a 4-chlorobenzamide substituent. The adamantane group confers high lipophilicity and metabolic stability, while the pyrrolidinyl and benzamide groups may modulate receptor binding or enzymatic interactions. This compound is structurally related to pharmacologically active adamantane derivatives, such as antiviral or neuroactive agents, though its specific biological targets remain underexplored in publicly available literature. Its synthesis typically involves multi-step reactions, including condensation of adamantan-1-amine with activated carbonyl intermediates, followed by purification via column chromatography or crystallization .
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-oxo-2-pyrrolidin-1-ylethyl]-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-5-3-18(4-6-19)21(27)25-20(22(28)26-7-1-2-8-26)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-6,15-17,20H,1-2,7-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFVOYBYXMSIGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE typically involves multiple steps:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, followed by amination.
Pyrrolidinone Formation: The pyrrolidinone ring is synthesized by cyclization of a suitable precursor, such as a γ-amino acid or its derivative.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrrolidinone derivative under appropriate conditions to form the core structure.
Chlorobenzamide Introduction: Finally, the chlorobenzamide moiety is introduced through a coupling reaction with the core structure, often using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide moiety is synthesized via coupling reactions between adamantane-derived amines and 4-chlorobenzoyl chloride. For example:
Hydrolysis of the Amide Bond
The benzamide bond undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
Stability studies on similar adamantane amides suggest resistance to hydrolysis at physiological pH .
Substitution at the Chlorine Atom
The 4-chloro substituent participates in nucleophilic aromatic substitution (NAS) under catalytic conditions:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh), NaCO, DMF | Aryl-aryl coupling products |
| Amination | CuI, L-proline, KPO | Replacement with –NH |
Such reactions are inferred from studies on chlorobenzamide analogs .
Pyrrolidine Ring Oxidation
The pyrrolidin-1-yl group oxidizes to pyrrolidinone under strong oxidizing agents:
-
Reagents : HO, KMnO, or O
This reaction is critical for metabolic studies, as oxidized metabolites are common in P2X7 receptor antagonists .
Adamantane Stability
The adamantane core is highly stable under typical reaction conditions but can undergo fluorination with agents like Selectfluor® to improve metabolic stability .
Metabolic and Degradation Pathways
| Pathway | Enzymes/Reagents | Metabolites |
|---|---|---|
| Hepatic Oxidation | Cytochrome P450 | Hydroxylated adamantane |
| Amide Hydrolysis | Esterases/Proteases | 4-Chlorobenzoic acid |
| Pyrrolidine Oxidation | Monoamine oxidases | Pyrrolidinone derivatives |
Studies on P2X7 antagonists (e.g., GSK-314181A) highlight these pathways .
Comparative Reactivity Table
Scientific Research Applications
N-[1-(Adamantan-1-yl)-2-oxo-2-(pyrrolidin-1-yl)ethyl]-4-chlorobenzamide is a synthetic organic compound that has an adamantyl group, a pyrrolidinone ring, and a chlorobenzamide moiety. The adamantyl group gives the compound rigidity and hydrophobic properties, and the pyrrolidinone ring is thought to enhance its biological activity by facilitating interactions with biological macromolecules. The chlorobenzamide component is known for its role in modulating biological pathways, making this compound a subject of interest in medicinal chemistry and pharmacology.
Scientific Research Applications
this compound has been studied for its potential biological activities, particularly in relation to its interaction with the P2X7 receptor. The P2X7 receptor is implicated in various physiological processes and diseases, including inflammation and neurodegeneration. Modulating P2X7 receptor activity is of interest for therapeutic applications, including pain management and treatment of neurodegenerative diseases.
Structural Features and Similar Compounds
this compound shares structural similarities with other compounds, but its unique combination of functional groups gives it distinct potential biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Chlorobenzamide | Contains a benzamide moiety | Lacks adamantyl and pyrrolidinone groups |
| Adamantane derivatives | Features an adamantane core | Does not include chlorobenzamide or pyrrolidinone |
| Pyrrolidinone derivatives | Contains a pyrrolidinone ring | May lack adamantyl group |
Mechanism of Action
The mechanism of action of N-[1-(ADAMANTAN-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE involves its interaction with specific molecular targets. The adamantyl group is known for its ability to interact with hydrophobic pockets in proteins, while the pyrrolidinone and chlorobenzamide moieties can form hydrogen bonds and other interactions with biological targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared below with structurally similar adamantane derivatives, focusing on substituent variations and their implications:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s ClogP (estimated ~4.5) is comparable to its piperidinyl analog (~4.7) but lower than the sulfonamide derivative (~5.2) due to the polarizable sulfur atom .
- Solubility : Pyrrolidinyl derivatives generally exhibit better aqueous solubility than piperidinyl analogs, as the smaller 5-membered ring reduces steric hindrance for hydrogen bonding .
- Metabolic Stability : Adamantane-containing compounds are resistant to cytochrome P450 oxidation, but the pyrrolidinyl group may introduce susceptibility to N-dealkylation compared to bulkier substituents .
Biological Activity
N-[1-(Adamantan-1-YL)-2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4-CHLOROBENZAMIDE, a compound derived from adamantane and pyrrolidine, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, typically starting from adamantane derivatives. The compound features an adamantane moiety, a pyrrolidine ring, and a chlorobenzamide structure, contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 320.85 g/mol.
Antibacterial Properties
Recent studies have highlighted the antibacterial activity of compounds related to adamantane derivatives. For instance, hybrids of adamantane and 1,3,4-oxadiazole exhibited significant inhibitory effects against Gram-positive bacteria while showing limited activity against Gram-negative strains. This suggests that modifications in the aryl substituents can enhance antibacterial efficacy .
In the case of this compound, preliminary data indicate broad-spectrum antibacterial activity, potentially making it a candidate for further development in treating bacterial infections.
Antitumor Activity
The compound's structural components may also confer antitumor properties . Research on similar compounds has demonstrated promising results in inhibiting cancer cell proliferation. For example, sulforhodamine B assays revealed that certain adamantane derivatives displayed antitumor activity against human prostate cancer cells (PC3), with specific compounds achieving low micromolar concentrations for effective inhibition .
While the precise mechanism of action for this compound remains to be fully elucidated, it is hypothesized that the compound may interact with specific cellular targets involved in bacterial growth and tumor cell proliferation. The presence of the pyrrolidine ring is thought to enhance binding affinity to these targets.
Table: Summary of Biological Activities
Research Insights
A study focusing on related adamantane compounds noted that structural modifications significantly influenced their biological activities. The introduction of various substituents on the benzamide structure was shown to alter antibacterial efficacy and cytotoxicity against cancer cells. This emphasizes the importance of chemical structure in determining biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
